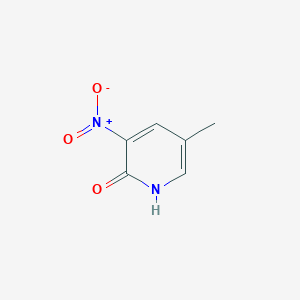

2-Hydroxy-5-methyl-3-nitropyridin

Übersicht

Beschreibung

2-Hydroxy-5-methyl-3-nitropyridine is a compound with the molecular formula C6H6N2O3 . It is an industrially important nitropyridine derivative .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, forming the N-nitropyridinium ion . When reacted with SO2/HSO3- in water, 3-nitropyridine is obtained . For the synthesis of 3-hydroxy-2-nitropyridine, a mixture of 3-hydroxypyridine, ethyl acetate, KNO3, and acetic anhydride is heated at 45°C .

Molecular Structure Analysis

The molecular structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine have been investigated using Hartree-Fock and Density Functional Theory (DFT) using standard B3LYP functional and 6-311G (d) and 6-311G (3d,2p) basis sets .

Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Physical and Chemical Properties Analysis

2-Hydroxy-5-methyl-3-nitropyridine has a molecular weight of 154.12 g/mol . It has a melting point of 179 °C (dec.) . It is soluble in Dimethylformamide .

Wissenschaftliche Forschungsanwendungen

Basierend auf den Informationen aus verschiedenen Quellen, hier eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „2-Hydroxy-5-methyl-3-nitropyridin“, mit Fokus auf einzigartige Anwendungen:

Synthese von chlorierten Pyridinen

Diese Verbindung kann zur Herstellung von 2-Chlor-5-methyl-3-nitropyridin durch Chlorierung mit Thionylchlorid verwendet werden. Dieser Prozess ist wichtig für die Synthese verschiedener chlorierter Pyridinderivate, die Anwendungen in der Pharmakologie und Agrochemie finden .

Proteasom-Inhibitoren

Es dient als Vorläufer bei der Herstellung von Proteasom-Inhibitoren, die 5-Methylpyridin-2(1H)-on-Einheit enthalten. Diese Inhibitoren sind entscheidend für die Regulierung der Aktivität des Proteasoms, das für den Proteinabbau und -umsatz verantwortlich ist, und werden auf ihr Potenzial zur Behandlung von Krebs und anderen Krankheiten untersucht .

Biologische Inhibitoren

Die Verbindung wurde als biologischer Inhibitor identifiziert, insbesondere bei der Herstellung von Transglutaminase 2 (tg2)-Inhibitoren. Tg2 ist ein Enzym, das an verschiedenen zellulären Prozessen beteiligt ist, und seine Inhibitoren können verwendet werden, um seine biologischen Funktionen zu untersuchen oder möglicherweise verwandte Erkrankungen zu behandeln .

Reagenz für die Synthese

Es fungiert als Reagenz für die Synthese anderer Verbindungen und zeigt Reaktivität mit Molybdän und Chlorid, was die Reaktionsausbeute steigern und die Reaktionszeit verkürzen kann. Diese Anwendung ist wertvoll in der chemischen Synthese, wo Effizienz und Ausbeute entscheidend sind .

Vicariierende Substitutionsreaktionen

Die Verbindung kann vicariierende Substitutionsreaktionen eingehen, bei denen sie mit Ammoniak und Aminen substituiert wird. Dieses Verfahren wird verwendet, um verschiedene substituierte Nitropyridine zu synthetisieren, die potenzielle Anwendungen in der chemischen Forschung haben .

Kronenether-Verbindungen

Es wurde bei der Synthese von nitropyridinsubstituierten doppelarmige Benzo-15-Krone-5-Verbindungen verwendet. Diese Verbindungen bilden Komplexe mit Natrium- und Kaliumionen und haben Anwendungen bei der Untersuchung des Ionentransports und der Selektivität

Safety and Hazards

Safety measures for handling 2-Hydroxy-5-methyl-3-nitropyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-Hydroxy-5-methyl-3-nitropyridine (HMPN) is an organosynthetic compound that primarily targets the respiratory system . It can be used as a feedstock for the synthesis of other compounds or as a biological inhibitor .

Mode of Action

HMPN interacts with its targets through chemical reactions. For instance, it can react with molybdenum and chloride . It may also be used in the preparation of 2-chloro-5-methyl-3-nitropyridine via chlorination, using thionyl chloride .

Biochemical Pathways

It is known to be used in the preparation of proteasome inhibitors containing 5-methylpyridin-2(1 h )-one moiety . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.

Result of Action

Given its use in the preparation of proteasome inhibitors, it may play a role in regulating protein degradation within cells .

Action Environment

The action, efficacy, and stability of HMPN can be influenced by environmental factors. For instance, it should be stored in a sealed container in a dry environment at 2-8°C

Biochemische Analyse

Biochemical Properties

2-Hydroxy-5-methyl-3-nitropyridine plays a significant role in biochemical reactions. It is known to interact with enzymes such as transglutaminase 2 (TG2), where it acts as an inhibitor . This interaction is crucial in regulating the activity of TG2, which is involved in various cellular processes, including apoptosis and extracellular matrix formation. Additionally, 2-Hydroxy-5-methyl-3-nitropyridine can react with molybdenum and chloride, enhancing reaction yields and times . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

2-Hydroxy-5-methyl-3-nitropyridine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes like TG2, which in turn impacts gene expression and cellular metabolism . The compound’s ability to inhibit TG2 can lead to changes in cell function, including alterations in apoptosis and extracellular matrix formation. These effects demonstrate the compound’s potential in regulating cellular processes and its importance in biochemical research.

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-5-methyl-3-nitropyridine involves its interaction with specific biomolecules. The compound binds to the active site of TG2, inhibiting its enzymatic activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate. Additionally, 2-Hydroxy-5-methyl-3-nitropyridine can undergo dehydration reactions, which further contribute to its biochemical activity . These molecular interactions underline the compound’s effectiveness as a biochemical inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-5-methyl-3-nitropyridine can change over time. The compound is relatively stable, with a melting point of 179°C . Its stability can be influenced by environmental factors such as temperature and pH. Over time, the compound may degrade, leading to a decrease in its inhibitory activity. Long-term studies have shown that 2-Hydroxy-5-methyl-3-nitropyridine can have lasting effects on cellular function, particularly in in vitro and in vivo settings . These temporal effects are important considerations for its use in biochemical research.

Dosage Effects in Animal Models

The effects of 2-Hydroxy-5-methyl-3-nitropyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TG2 activity without causing significant toxicity . At higher doses, it can exhibit toxic effects, including adverse impacts on cellular function and metabolism. These threshold effects highlight the importance of careful dosage control when using 2-Hydroxy-5-methyl-3-nitropyridine in animal studies. Understanding these dosage effects is crucial for optimizing its use in biochemical research.

Metabolic Pathways

2-Hydroxy-5-methyl-3-nitropyridine is involved in various metabolic pathways. It interacts with enzymes such as TG2 and can influence metabolic flux and metabolite levels . The compound’s ability to inhibit TG2 affects the enzyme’s role in cellular processes, including apoptosis and extracellular matrix formation. Additionally, 2-Hydroxy-5-methyl-3-nitropyridine can undergo dehydration reactions, contributing to its metabolic activity . These interactions underscore the compound’s role in regulating metabolic pathways.

Transport and Distribution

Within cells and tissues, 2-Hydroxy-5-methyl-3-nitropyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The compound’s distribution is influenced by factors such as its solubility and affinity for transporters. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

2-Hydroxy-5-methyl-3-nitropyridine exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its inhibitory activity, as it ensures that the compound reaches its target enzymes and biomolecules. Understanding the subcellular localization of 2-Hydroxy-5-methyl-3-nitropyridine is important for elucidating its mechanism of action and optimizing its use in biochemical research.

Eigenschaften

IUPAC Name |

5-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINEQVHSHARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323215 | |

| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823345 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7464-14-4 | |

| Record name | 7464-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

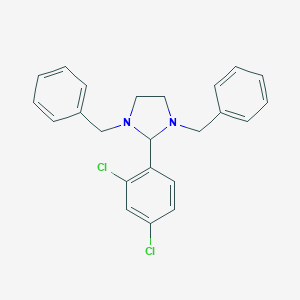

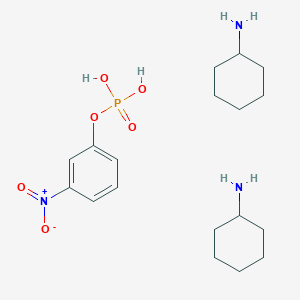

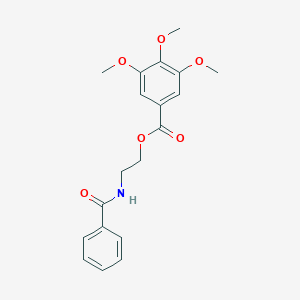

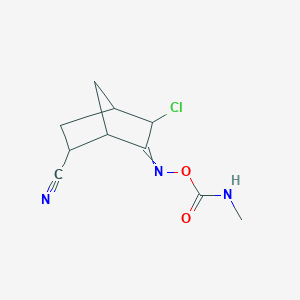

Feasible Synthetic Routes

Q1: What computational methods have been employed to study the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine?

A1: Researchers have utilized both Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine []. Specifically, the B3LYP functional paired with 6-311G(d) and 6-311G(3d,2p) basis sets were employed. These calculations were used to simulate the infrared spectra of the compound, revealing good agreement with experimental data. Notably, the DFT method with the 6-311G(3d,2p) basis set demonstrated superior accuracy in predicting vibrational frequencies compared to experimental results [].

Q2: Can you elaborate on the applications of 2-hydroxy-5-methyl-3-nitropyridine in organic synthesis?

A2: 2-Hydroxy-5-methyl-3-nitropyridine serves as a key intermediate in the synthesis of 5-aminosalicylic acid, a vital precursor to the drug mesalazine []. This particular application highlights the compound's significance in pharmaceutical synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)

![5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B188053.png)

![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)